molecular formula C12H11ClN2O5S B601993 Iso Furosemide CAS No. 4818-59-1

Iso Furosemide

Cat. No.: B601993
CAS No.: 4818-59-1
M. Wt: 330.75
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Description

Furosemide, a loop diuretic, inhibits the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of Henle’s loop, promoting diuresis and natriuresis . It is widely used in conditions like heart failure, pulmonary edema, and acute kidney injury (AKI) prophylaxis in critically ill patients . However, its efficacy and safety remain debated, with studies reporting conflicting associations between furosemide use and AKI in pediatric intensive care units (PICUs) . Pharmacokinetically, furosemide exhibits variable protein binding, particularly in neonates, where bilirubin displaces it from albumin, increasing its unbound fraction . Additionally, furosemide affects mucociliary transport in mechanically ventilated patients, impairing mucus clearance .

Properties

IUPAC Name

2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOVYKVEXGCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197452
Record name Isofurosemide
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Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4818-59-1
Record name 5-(Aminosulfonyl)-2-chloro-4-[(2-furanylmethyl)amino]benzoic acid
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Record name Isofurosemide
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Record name Isofurosemide
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Record name 2-chloro-4-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid
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Record name ISOFUROSEMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isofurosemide involves several steps. One common method starts with the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation, followed by condensation with furfurylamine to yield isofurosemide .

Industrial Production Methods

In industrial settings, the production of isofurosemide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Iso Furosemide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in isofurosemide, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

Iso Furosemide functions primarily as a diuretic, promoting the excretion of sodium and water from the kidneys. This mechanism is crucial in managing conditions associated with fluid overload, such as congestive heart failure and renal failure. The compound's efficacy stems from its ability to inhibit the sodium-potassium-chloride co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine output and reduced blood volume.

Therapeutic Uses

The primary applications of this compound include:

  • Congestive Heart Failure : this compound is utilized to alleviate symptoms associated with fluid retention in patients suffering from heart failure. Its rapid onset of action makes it suitable for acute management situations.
  • Hypertension : Although not a first-line treatment, this compound can serve as an adjunct therapy in patients with resistant hypertension, particularly those with renal impairment.
  • Edema Management : It is effective in treating edema resulting from liver cirrhosis and nephrotic syndrome, providing relief from discomfort and improving quality of life.

Recent Advancements in Drug Delivery

Recent studies have focused on enhancing the bioavailability and solubility of this compound through innovative drug delivery systems. One notable approach is the development of solid self-nanoemulsifying drug delivery systems (SNEDDS), which improve the dissolution rate and absorption of the drug.

Key Findings from Recent Research

StudyMethodResults
Solid Self-Nanoemulsifying Drug Delivery SystemsFormulation dynamics and characterizationImproved solubility and bioavailability compared to traditional formulations
Very High-Dose Continuous InfusionsRetrospective chart reviewSignificant increase in diuresis without worsening renal function or electrolyte imbalance

Case Study 1: High-Dose this compound Infusion

A retrospective analysis at Thomas Jefferson University Hospital assessed the effects of very high-dose this compound continuous infusions (≥40 mg/h). The study included 22 patients who experienced a median increase in 24-hour urine output from 1193 mL to 3518 mL after initiation of treatment. Notably, no significant electrolyte disturbances or ototoxicity were reported, indicating the safety profile of high-dose administration .

Case Study 2: Efficacy in Heart Failure

Another study focused on patients with acutely decompensated heart failure (ADHF) treated with this compound. The research highlighted that higher initial doses led to faster symptom relief compared to standard dosages. Patients receiving doses equivalent to or greater than their total daily oral intake showed a marked improvement in clinical outcomes within a short period .

Mechanism of Action

Iso Furosemide exerts its effects by inhibiting the reabsorption of sodium and chloride in the ascending loop of Henle and the distal renal tubules. This inhibition interferes with the chloride-binding cotransport system, leading to increased excretion of sodium, chloride, and water. The result is a significant diuretic effect, reducing fluid retention and edema .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Torsemide

Torsemide, another loop diuretic, shares furosemide’s mechanism but differs in bioavailability and pharmacokinetics. Torsemide has near-complete oral absorption (80–100%) compared to furosemide’s erratic bioavailability (10–90%) . Clinically, torsemide demonstrates superior outcomes in heart failure (HF) patients, with reduced hospitalization rates and improved survival in observational studies . Economic analyses suggest comparable costs between torsemide and furosemide, challenging the latter’s preferential use .

Bumetanide and Ethacrynic Acid

Bumetanide, a sulfonamide derivative, is 40–60 times more potent than furosemide but has a shorter half-life . Ethacrynic acid, a non-sulfonamide loop diuretic, is preferred in sulfa-allergic patients but carries a higher risk of ototoxicity . Comparative trials show similar efficacy between furosemide and bumetanide in HF, though bumetanide’s rapid onset may benefit acute settings .

Phloridzin

Electrophysiological studies reveal that furosemide and phloridzin similarly inhibit ion channels but differ in channel-opening dynamics: phloridzin induces longer cluster openings in epithelial sodium channels, suggesting distinct binding interactions .

Novel Structural Analogs

Cocrystals of furosemide (e.g., with isonicotinamide) aim to enhance solubility but remain experimental .

Comparative Clinical and Pharmacodynamic Data

Parameter Furosemide Torsemide Bumetanide
Bioavailability 10–90% (dose-dependent) 80–100% 80–100%
Half-life 1.5–3.5 hours 3–6 hours 1–1.5 hours
Protein Binding 91–99% (reduced by bilirubin) 97–99% 94–96%
Clinical Outcomes Higher HF hospitalization Lower HF hospitalization Comparable to furosemide
Cost Lower acquisition cost Higher initial cost Moderate

Route-Specific and Adjunctive Effects

  • Nebulized vs. Intravenous Furosemide: Nebulized furosemide shows comparable efficacy to intravenous administration in pulmonary edema, offering a non-invasive alternative .
  • Albumin Co-Administration : Co-administration with albumin increases urine output by 31.45 mL/hour compared to furosemide alone, though with high heterogeneity across studies .

Mitochondrial and Off-Target Interactions

Furosemide interacts with mitochondrial proteins like mitoNEET, preserving [2Fe-2S] clusters and enhancing mitochondrial respiration in neuronal cells. This effect parallels NL-1 (a mitoNEET ligand), suggesting novel therapeutic roles beyond diuresis .

Biological Activity

Iso Furosemide, a derivative of furosemide, is a potent loop diuretic primarily used in the treatment of conditions such as heart failure and edema. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound functions by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Additionally, this compound exhibits vasodilatory effects that contribute to its therapeutic efficacy in managing acute pulmonary edema by reducing preload and afterload on the heart.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : After oral administration, it has variable bioavailability ranging from 10% to 90%, with typical values around 64% for oral tablets.
  • Distribution : The volume of distribution is approximately 0.181 L/kg in healthy subjects.
  • Protein Binding : this compound is highly protein-bound (91-99%), primarily to serum albumin.
  • Metabolism : It undergoes hepatic metabolism, with metabolites excreted via urine.

Biological Activity and Safety Profile

Research indicates that this compound has a favorable safety profile. In studies assessing mutagenicity and chromosomal damage, it was found to be devoid of significant mutagenic activity in various assays. However, some studies reported conflicting results regarding chromosomal aberrations in vitro, necessitating further investigation into its genotoxic potential .

Table 1: Summary of Biological Activities

Activity TypeFindings
Diuretic EffectSignificant increase in urine output observed in clinical studies
Vasodilatory EffectReduces vascular resistance and improves renal blood flow
MutagenicityGenerally negative; inconclusive results in certain in vitro tests
Chromosomal DamageObserved under specific conditions; requires further research

Case Study 1: High-Dose Continuous Infusion

A retrospective analysis evaluated the efficacy and safety of very high-dose continuous infusions of furosemide (≥40 mg/h) for patients with acute heart failure. The study included 22 patients who received infusions up to 240 mg/h. Results showed:

  • Urine Output : Increased from a median of 1193 mL to 3518 mL within 24 hours post-infusion (P < .01).
  • Renal Function : Serum creatinine levels increased initially but returned to baseline within 48 hours without significant electrolyte disturbances or hypotension .

Case Study 2: Management of Acute Decompensated Heart Failure

An 83-year-old male patient with multiple comorbidities (COPD, CKD) presented with acute decompensated heart failure. Initial treatment with furosemide at 40 mg twice daily was ineffective; however, an increase to 80 mg IV resulted in significant diuresis. The patient was discharged on a regimen that included furosemide, demonstrating its critical role in managing fluid overload .

Q & A

Q. What are the primary challenges in formulating Iso Furosemide for improved oral bioavailability, and what methodological approaches address these issues?

this compound's poor aqueous solubility limits its oral bioavailability, necessitating advanced drug delivery systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). Methodologies include screening excipients (e.g., Capryol 90, Labrasol) for emulsification efficiency and compatibility, followed by experimental designs such as Simplex Lattice Design (SLD) to optimize oil-surfactant ratios . Physicochemical characterization (particle size, zeta potential) and in vitro dissolution studies are critical for evaluating formulation stability and drug release kinetics .

Q. How do researchers validate the reproducibility of this compound SNEDDS formulations across experimental batches?

Reproducibility is ensured through systematic statistical analysis (e.g., ANOVA, regression models) to assess the impact of variables like surfactant concentration and emulsification time. Normality testing (e.g., Shapiro-Wilk test) at a 95% confidence level validates data consistency, while sensitivity analysis identifies outlier studies that may skew results .

Advanced Research Questions

Q. What experimental design frameworks are most effective for optimizing this compound SNEDDS, and how do they reconcile conflicting data on excipient interactions?

The Simplex Lattice Design (SLD) is widely used to optimize SNEDDS by defining upper/lower limits for excipients (e.g., Tween 80: 60–65%, PEG 400: 15–20%) and analyzing responses like drug loading efficiency . Contradictions in excipient performance (e.g., surfactant-induced toxicity vs. stability) are resolved via sensitivity analysis and subgroup stratification, reducing heterogeneity (e.g., I² from 92% to 69% after outlier removal) .

Q. How can pharmacokinetic studies on this compound SNEDDS be structured to address variability in bioavailability outcomes?

In vivo studies should use crossover designs with controlled variables (e.g., fasting state, renal function). Pharmacokinetic parameters (Cₘₐₓ, AUC) are compared against conventional formulations, with statistical power analysis to ensure sample adequacy. Meta-analyses of urinary sodium excretion rates (e.g., 1.76 mEq/hour increase with albumin co-administration) highlight clinical relevance despite inter-study variability .

Q. What strategies mitigate high heterogeneity in meta-analyses evaluating this compound combination therapies?

Subgroup analysis by patient demographics (e.g., renal impairment severity) and sensitivity analysis (removing outliers) reduce heterogeneity. For example, excluding data from Hsu (2006) lowered I² from 87% to 69% in urine output studies. Robustness is further tested via funnel plots to detect publication bias .

Q. How do researchers align this compound studies with ethical and methodological frameworks like PICOT or FINER?

The PICOT framework structures questions around Population (e.g., Stage II/III renal disease), Intervention (SNEDDS), Comparison (conventional formulations), Outcome (bioavailability), and Time (acute vs. chronic dosing) . The FINER model ensures feasibility, novelty, and ethical compliance, particularly in in vivo studies requiring hydration protocols to prevent dehydration .

Methodological Guidance

Q. What statistical tools are essential for analyzing this compound formulation data, and how are they applied?

Multivariate analysis (e.g., partial least squares regression) identifies critical factors (e.g., surfactant ratio) affecting droplet size and drug loading. Software like Design-Expert® facilitates response surface methodology (RSM) to predict optimal SNEDDS compositions .

Q. How are chromatographic assays standardized for this compound quality control in research settings?

USP protocols specify mobile phase preparation (e.g., acetonitrile-phosphate buffer), peak response measurements at 254 nm, and validation via linearity (R² > 0.995) and recovery tests (98–102%). Light protection and column conditioning are mandatory to prevent analyte degradation .

Data Interpretation & Reporting

Q. What criteria distinguish clinically significant vs. statistically significant outcomes in this compound research?

Clinical significance requires effect sizes (e.g., ≥20% bioavailability improvement) and relevance to patient outcomes (e.g., reduced dosing frequency). Statistical significance (p < 0.05) alone is insufficient without contextualizing confidence intervals (e.g., 95% CI for urinary sodium excretion) .

Q. How should researchers document contradictions between in vitro and in vivo this compound SNEDDS performance?

Discrepancies (e.g., high in vitro dissolution vs. variable in vivo absorption) are addressed by correlating physicochemical properties (e.g., particle size < 200 nm) with permeation assays (e.g., Caco-2 cell models). Reporting should emphasize limitations (e.g., interspecies differences in metabolism) .

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